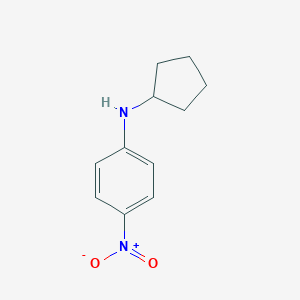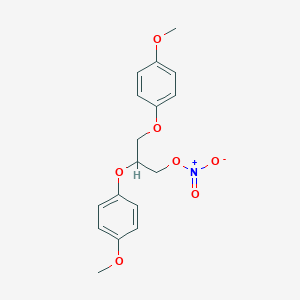
N-cyclopentyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-nitroaniline is an organic compound with the molecular formula C11H14N2O2 It is characterized by a cyclopentyl group attached to the nitrogen atom of a 4-nitroaniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-nitroaniline typically involves the reaction of 4-nitroaniline with cyclopentylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:
4-nitroaniline+cyclopentylamine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, optimized reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form N-cyclopentyl-4-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reductants like sodium borohydride.
Substitution: The nitro group in this compound can be substituted by other functional groups through nucleophilic aromatic substitution reactions. For example, reaction with halides in the presence of a base can lead to the formation of various substituted derivatives.
Oxidation: Although less common, the compound can also undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halides, bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: N-cyclopentyl-4-phenylenediamine.
Substitution: Various substituted this compound derivatives.
Oxidation: Nitroso or nitro derivatives.
Applications De Recherche Scientifique
N-cyclopentyl-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopentyl group may influence the compound’s binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-cyclopentyl-4-nitroaniline can be compared with other similar compounds such as:
- N-cyclopropyl-4-nitroaniline
- N-isopropyl-4-nitroaniline
- N-cyclopropyl-2-nitroaniline
Uniqueness: this compound is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity, binding interactions, and overall chemical behavior.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Propriétés
IUPAC Name |
N-cyclopentyl-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-7-5-10(6-8-11)12-9-3-1-2-4-9/h5-9,12H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVVMRGBJNMFOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-ylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B373434.png)
![1-[Amino-(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)thiourea](/img/structure/B373435.png)
![4-(Methylsulfanyl)-2-{3-[4-(methylsulfanyl)-2',6-bipyridin-2-yl]phenyl}-2',6-bipyridine](/img/structure/B373436.png)



![1-(3a,5,6,9a-Tetrahydronaphtho[2,3-d][1,3]dioxol-2-yl)ethanone](/img/structure/B373444.png)


![Methyl 1,4-dimethyl-4-[(phenoxycarbonyl)oxy]-3-piperidinecarboxylate](/img/structure/B373450.png)



![4-Aminocyclohexyl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B373457.png)
